2,2-Dimethyl-1-(morpholin-4-yl)propan-1-one
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Overview
Description
2,2-Dimethyl-1-(morpholin-4-yl)propan-1-one is an organic compound with the molecular formula C9H17NO2 It is a ketone derivative featuring a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms
Mechanism of Action
Mode of Action
It is likely that this compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der Waals forces .
Biochemical Pathways
Given the lack of information on its specific targets, it is difficult to predict which pathways might be affected .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(morpholin-4-yl)propan-1-one typically involves the reaction of morpholine with a suitable ketone precursor. One common method is the reaction of morpholine with 2,2-dimethylpropan-1-one under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions can help in scaling up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(morpholin-4-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholine ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2,2-Dimethyl-1-(morpholin-4-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1-(4-phenyl-1L4-pyridin-1-yl)propan-1-one: This compound has a similar structure but features a pyridine ring instead of a morpholine ring.
2,2-Dimethyl-3-morpholin-4-ylpropanal: This compound has an aldehyde group instead of a ketone group.
Uniqueness
2,2-Dimethyl-1-(morpholin-4-yl)propan-1-one is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The combination of the ketone group and the morpholine ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2,2-dimethyl-1-morpholin-4-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)8(11)10-4-6-12-7-5-10/h4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYMSOJUAJANBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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